2-Methylimidazole-d6

Übersicht

Beschreibung

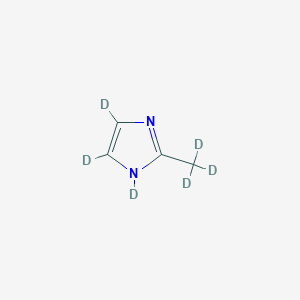

2-Methylimidazole-d6, is a deuterated form of 2-Methylimidazole, where six hydrogen atoms are replaced by deuterium. This compound has the molecular formula C4D6N2 and a molecular weight of 88.14 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylimidazole-d6 can be synthesized through a gas-liquid phase process involving the reaction of glyoxal, ammonia, and acetaldehyde . The process involves adding a glyoxal solution to a reaction kettle, followed by the sequential addition of ammonia water, pure acetaldehyde, and ammonia at controlled temperatures and pressures. The reaction is maintained for several hours, after which partial water is removed under reduced pressure, and the product is crystallized and filtered .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is often packaged on demand and can be customized based on specific requirements .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylimidazole-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitro derivatives.

Reduction: It can be reduced to form imidazolate-based coordination polymers.

Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for nitration and reducing agents for forming coordination polymers. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include nitro derivatives, imidazolate-based coordination polymers, and various substituted imidazole compounds .

Wissenschaftliche Forschungsanwendungen

Isotopic Labeling

One of the primary applications of 2-Methylimidazole-d6 is in isotopic labeling for NMR studies. The presence of deuterium allows researchers to trace molecular pathways and interactions in complex biological systems. This is particularly useful in:

- Metabolic Studies : Understanding metabolic pathways and enzyme mechanisms.

- Drug Development : Tracing drug metabolism and distribution within biological systems.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in:

- Catalysis : Acting as catalysts in organic reactions.

- Material Science : Contributing to the development of advanced materials through coordination polymer synthesis.

Drug Synthesis

This compound is utilized as an intermediate in the synthesis of several pharmaceuticals, including:

- Metronidazole : An antibiotic used to treat anaerobic bacterial infections.

- Dimetridazole : A growth promoter in veterinary medicine.

The compound's role as a precursor for nitroimidazole antibiotics highlights its significance in combating bacterial and parasitic infections .

Mechanistic Studies

Research has shown that this compound can influence biological systems at the cellular level. Studies indicate that it may induce thyroid lesions and affect liver function in animal models, providing insights into its potential toxicological effects . Understanding these mechanisms is crucial for assessing the safety of pharmaceuticals that incorporate this compound.

Epoxy Resins

In industrial settings, this compound is widely used as a curing agent and accelerator for epoxy resins:

- Curing Agent : Enhances the thermal stability and mechanical properties of cured products.

- Accelerator : Speeds up the curing process, making it suitable for applications requiring rapid setting times.

These properties make it valuable in industries such as electronics and construction, where durable materials are essential .

Polymerization Processes

The compound is also employed as a cross-linking agent in polymerization processes:

- Foam Plastics : Used as an additive to improve structural integrity.

- Textile Dyes : Acts as an auxiliary agent to enhance dye uptake and fixation on fabrics .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Methylimidazole-d6 involves its ability to simulate the coordination of histidine to heme complexes. It can be deprotonated to form imidazolate-based coordination polymers, which are used in various catalytic and coordination chemistry applications . The molecular targets and pathways involved include interactions with metal ions and other coordination sites in biological and chemical systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylimidazole-d6: Similar in structure but with a different substitution pattern.

Imidazole-d4: A deuterated form of imidazole with four deuterium atoms.

3-Methylhexane-d16: A deuterated alkane with a different chemical structure.

Uniqueness

2-Methylimidazole-d6 is unique due to its specific isotopic substitution, which provides distinct spectroscopic properties and reactivity compared to its non-deuterated counterparts. This makes it particularly valuable in studies involving isotopic labeling and tracing .

Biologische Aktivität

2-Methylimidazole-d6 is a deuterated derivative of 2-methylimidazole, a compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, toxicity studies, and potential therapeutic applications.

This compound is characterized by the presence of a methyl group at the second position of the imidazole ring and is labeled with deuterium, which enhances its stability and reduces background noise in spectroscopic analyses. The compound's chemical structure can be denoted as follows:

Synthesis

The synthesis of this compound typically involves the methylation of imidazole using deuterated methylating agents. This process allows for the incorporation of deuterium into the compound, which is crucial for various analytical applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of 2-methylimidazole exhibit significant antimicrobial activity. For instance, novel imidazole derivatives were tested against various bacterial strains, demonstrating effectiveness against Gram-positive bacteria. The antimicrobial activity was assessed using minimum inhibitory concentration (MIC) assays, where lower MIC values indicate higher efficacy .

Cytotoxicity Studies

Toxicity assessments have been conducted on animal models to evaluate the safety profile of 2-methylimidazole derivatives. In a two-year study involving rats and mice, it was found that high doses of 2-methylimidazole led to increased rates of thyroid gland cancers and liver tumors in treated groups compared to controls . This raises concerns about its long-term safety and necessitates further investigation into its carcinogenic potential.

Hepatitis B Virus (HBV) Activity

In the context of viral infections, certain derivatives containing the 2-methylimidazole group have shown potential anti-HBV activity. One study reported that compounds with this group exhibited moderate inhibition against HBV surface antigen (HBsAg) and e antigen (HBeAg). Specifically, one derivative demonstrated an IC50 value of 21.4 ± 2.8 μM against HBsAg, suggesting a promising avenue for drug development targeting hepatitis B .

Data Tables

| Study | Test Subject | Findings | IC50 Values |

|---|---|---|---|

| Antimicrobial Study | Various Gram-positive bacteria | Effective antimicrobial activity | Not specified |

| Toxicity Study | Rats and Mice | Increased cancer rates in thyroid and liver | Not applicable |

| HBV Activity Study | Human liver cells | Moderate inhibition of HBsAg and HBeAg | HBsAg: 21.4 ± 2.8 μM |

Case Studies

- Antimicrobial Evaluation : A recent study synthesized novel imidazole derivatives including those based on this compound, which were tested for their antimicrobial properties against common pathogens. Results indicated significant antibacterial effects, particularly at lower concentrations.

- Toxicological Assessment : Long-term exposure studies in rodents revealed that high doses of 2-methylimidazole led to adverse health effects, including tumor formation in key organs such as the liver and thyroid gland. These findings underscore the need for careful consideration in therapeutic contexts.

- Viral Inhibition : Research into antiviral properties has shown that certain modifications to the imidazole structure can enhance activity against HBV. The introduction of 2-methylimidazole groups was found to correlate with improved efficacy in inhibiting viral replication.

Eigenschaften

IUPAC Name |

1,4,5-trideuterio-2-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGSDVWAMZHDD-RSRPWSGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732552 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-19-9 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.